5-(benzyloxy)-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
CAS No.: 929389-47-9
Cat. No.: VC11911748
Molecular Formula: C24H21NO3
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929389-47-9 |
|---|---|
| Molecular Formula | C24H21NO3 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-methyl-N-(4-methylphenyl)-5-phenylmethoxy-1-benzofuran-3-carboxamide |
| Standard InChI | InChI=1S/C24H21NO3/c1-16-8-10-19(11-9-16)25-24(26)23-17(2)28-22-13-12-20(14-21(22)23)27-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,26) |
| Standard InChI Key | GNWMBHXEGALRKX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Introduction
Synthesis and Characterization
The synthesis of benzofuran derivatives typically involves the condensation of appropriate starting materials, such as phenols and aldehydes, under acidic conditions. Characterization techniques include NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the compounds.
Biological Activities of Benzofuran Derivatives
Benzofurans have been explored for their antimicrobial, antiviral, and anticancer properties. For example, some benzofuran derivatives have shown antimicrobial activity against Gram-positive bacteria and fungi . Additionally, certain benzofuran compounds have been investigated for their potential in treating viral diseases, including hepatitis C .
| Biological Activity | Examples of Active Compounds |
|---|---|
| Antimicrobial activity | Halogenated benzofurans . |
| Antiviral activity | Substituted benzofurans . |
| Anticancer activity | Various benzofuran derivatives. |
Future Research Directions
Given the lack of specific data on 5-(benzyloxy)-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide, future research should focus on its synthesis, characterization, and biological evaluation. This could involve exploring its potential antimicrobial, antiviral, or anticancer activities through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume